5-bromo-N-(4-(furan-3-yl)benzyl)nicotinamide
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Description
“5-bromo-N-(4-(furan-3-yl)benzyl)nicotinamide” is an organic compound . It belongs to the class of organic compounds known as 2-furanilides . These are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an anilide .
Synthesis Analysis
The synthesis of such compounds often involves reactions at the benzylic position . These reactions include free radical bromination, nucleophilic substitution, and oxidation . The synthesis of furan compounds, which are five-membered aromatic heterocycles containing one oxygen atom, has seen recent advances . Some classical methods have been modified and improved, while other new methods have been developed .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, the character of the H-1 orbital is of σ (bonding) type and that of the LUMO is of σ* (antibonding) type .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be complex. For instance, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various techniques. For instance, the density of a similar compound, 5-Bromobenzofuran, is 1.573 g/mL at 25°C .Scientific Research Applications
Antiprotozoal Activity
- Compounds related to 5-bromo-N-(4-(furan-3-yl)benzyl)nicotinamide have shown significant antiprotozoal activity, particularly against Trypanosoma b.rhodesiense and P. falciparum. The compounds demonstrated IC(50) values less than 10 nM and were found curative in an in vivo mouse model for Trypanosoma b.rhodesiense (Ismail et al., 2003).
Synthesis and Labeling
- Research has also been conducted on the synthesis of deuterium‐labelled analogues of these compounds for potential applications in medicinal chemistry and drug development (Ismail & Boykin, 2004).
Antimicrobial Activity
- Some derivatives have shown antimicrobial activity, effective against various bacteria and fungi. This suggests potential applications in the development of new antimicrobial agents (Patel & Shaikh, 2010).
Receptor Binding Studies
- There have been studies on derivatives of this compound in relation to their binding to 5-HT3 and dopamine D2 receptors. This suggests potential applications in the development of treatments for conditions related to these receptors (Hirokawa et al., 1998).
Cytotoxic Activity
- Some related furan derivatives have been shown to have cytotoxic activity against various cancer cell lines, indicating potential applications in cancer research and treatment (Teixeira et al., 2007).
Properties
IUPAC Name |
5-bromo-N-[[4-(furan-3-yl)phenyl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2/c18-16-7-15(9-19-10-16)17(21)20-8-12-1-3-13(4-2-12)14-5-6-22-11-14/h1-7,9-11H,8H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCFNXXBBGRRHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC(=CN=C2)Br)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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